molecular formula C7H8N4S B13068325 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13068325
M. Wt: 180.23 g/mol
InChI Key: KNKHCKTWOOPVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring attached to a triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form thiophene-3-carbohydrazide. This intermediate is then cyclized with formic acid to yield the triazole ring . The reaction conditions generally require refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share structural similarities.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

Uniqueness

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the thiophene and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Biological Activity

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The compound features a thiophene ring linked to a 1,2,4-triazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4SC_7H_8N_4S, with a molecular weight of approximately 180.23 g/mol. The structure consists of a five-membered triazole ring containing three nitrogen atoms and a five-membered thiophene ring containing sulfur. This unique combination contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Reacting thiophenes with hydrazine hydrate in an alcoholic medium under elevated temperatures to form the desired triazole derivative.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various pathogens, including:

  • Bacteria : Studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium species and other bacteria. For instance, derivatives with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 5μg/mL5\mu g/mL against bacteria such as E. coli and B. subtilis .
  • Fungi : The compound has also displayed antifungal properties by disrupting cell membrane integrity and interfering with nucleic acid synthesis in fungal cells .

The biological mechanisms underlying the activity of this compound primarily involve:

  • Nucleic Acid Synthesis Inhibition : This action is crucial for preventing the replication of pathogenic microorganisms.
  • Cell Membrane Disruption : The compound may alter membrane permeability, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Antimycobacterial Activity :
    • A recent study focused on 15 triazole derivatives as potential inhibitors of DprE1 (a target for tuberculosis treatment). Compounds similar to this compound demonstrated significant inhibition with IC50 values around 2.2μM2.2\mu M .
  • Actoprotective Activity Study :
    • Research into actoprotective properties showed that certain triazole derivatives can help mitigate fatigue effects in animal models. The study utilized forced swimming tests on rats to evaluate the pharmacological effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
4-Amino-3-thiophenemethyltriazoleTriazole with ThiopheneExhibits strong antifungal activity
5-(4-Chlorophenyl)-1H-1,2,4-triazoleTriazoleKnown for antibacterial properties
Ethyl 2-(thiophen-2-ylmethyl)-4-aminoTriazole with ThiophenePotential anti-cancer activity

These compounds share structural similarities with this compound but exhibit distinct biological activities based on their substituents.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N4S/c8-7-9-5-11(10-7)3-6-1-2-12-4-6/h1-2,4-5H,3H2,(H2,8,10)

InChI Key

KNKHCKTWOOPVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.